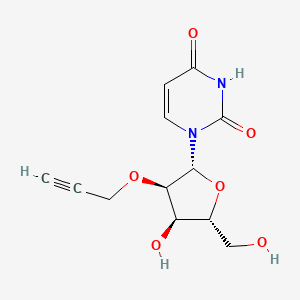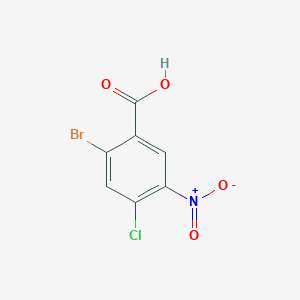
Kaempferol-7,4'-dimethoxy-8-butyryl ester
Descripción general
Descripción
Kaempferol-7,4’-dimethoxy-8-butyryl ester is a fine chemical compound used as a versatile building block for the synthesis of complex compounds. It is also utilized in research chemicals and as a reagent and specialty chemical . This compound is derived from kaempferol, a naturally occurring flavonoid found in various plants, known for its potential health benefits and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of kaempferol-7,4’-dimethoxy-8-butyryl ester involves several synthetic routes. One common method is the esterification of kaempferol with butyric acid in the presence of a suitable catalyst. The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of kaempferol-7,4’-dimethoxy-8-butyryl ester may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Kaempferol-7,4’-dimethoxy-8-butyryl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
Kaempferol-7,4’-dimethoxy-8-butyryl ester has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of kaempferol-7,4’-dimethoxy-8-butyryl ester involves its interaction with various molecular targets and pathways. It has been shown to modulate several signaling pathways, including the PI3K/Akt, mTOR, and MAPK pathways, which are involved in cell proliferation, survival, and apoptosis . By altering these pathways, the compound can inhibit cancer cell growth and induce apoptosis in tumor cells .
Comparación Con Compuestos Similares
Kaempferol-7,4’-dimethoxy-8-butyryl ester can be compared with other similar compounds, such as:
Kaempferol: The parent compound, known for its antioxidant and anti-inflammatory properties.
Kaempferol-3-O-glucoside: A glucoside derivative with potential anticancer effects.
Kaempferol-4’-O-glucoside: Another glucoside derivative studied for its biological activities.
The uniqueness of kaempferol-7,4’-dimethoxy-8-butyryl ester lies in its specific esterification, which may enhance its stability, bioavailability, and biological activity compared to its parent compound and other derivatives .
Propiedades
IUPAC Name |
[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl] butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O7/c1-4-5-18(24)28-20-17(26-3)11-15(23)19-14(22)10-16(27-21(19)20)12-6-8-13(25-2)9-7-12/h6-11,23H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFOFGXWKSIUTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=C(C=C(C2=C1OC(=CC2=O)C3=CC=C(C=C3)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B8122697.png)

![3-Bromo-10-[2-bromo-10-oxoanthracen-9(10H)-ylidene]-9(10H)-anthracenone](/img/structure/B8122718.png)






![[(1S,3S,6S,7R,9S)-4-azatricyclo[4.2.1.03,7]nonan-9-yl]methanol](/img/structure/B8122755.png)
![(2S,3S)-3-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid hydrate](/img/structure/B8122776.png)


